N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide
Description
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Properties
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-23-15-10-8-13(9-11-15)12-16(22)19-18-21-20-17(24-18)14-6-4-3-5-7-14/h8-11,14H,2-7,12H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODILVCYBAAUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with a carboxylic acid derivative. For example, cyclohexyl hydrazide can be reacted with ethyl chloroformate to form the corresponding hydrazide, which is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction. For instance, 4-ethoxyphenyl bromide can be reacted with the oxadiazole intermediate in the presence of a base to form the desired product.
Acetamide Formation: The final step involves the introduction of the acetamide moiety. This can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the acetamide moiety, potentially leading to the formation of amine derivatives.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents such as halogens, nitrating agents, or sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its potential as a pharmaceutical agent.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the ethoxyphenyl group may play key roles in binding to these targets, while the acetamide moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- N-(5-methyl-1,3,4-oxadiazol-2-yl)-2-(4-chlorophenyl)acetamide
- N-(5-ethyl-1,3,4-oxadiazol-2-yl)-2-(4-fluorophenyl)acetamide
Uniqueness
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is unique due to the presence of the cyclohexyl group, which can impart distinct steric and electronic properties compared to other similar compounds
Biological Activity
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article provides a detailed examination of its biological activity, focusing on its potential applications in medicinal chemistry, particularly in anticancer and antioxidant properties.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a cyclohexyl group attached to an oxadiazole ring and an ethoxyphenyl acetamide moiety. This unique structure is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, a related compound demonstrated an IC value of 11.20 µg/mL against A549 lung cancer cell lines, suggesting strong cytotoxic effects . The mechanism of action often involves the induction of apoptosis in cancer cells and inhibition of cell proliferation.
Table 1: Anticancer Activity of Related Oxadiazole Derivatives
| Compound | Cell Line | IC (µg/mL) |
|---|---|---|
| 11b | A549 | 11.20 |
| 11c | A549 | 15.73 |
| 13b | A549 | 59.61 |
| 14b | A549 | 27.66 |
The promising results from these studies indicate that compounds with similar structures may yield comparable or enhanced biological activities.
Antioxidant Activity
Antioxidant properties are crucial in combating oxidative stress-related diseases. The synthesized derivatives of oxadiazoles have shown moderate antioxidant activity when compared to standard antioxidants like butylated hydroxyanisole (BHA). This activity is measured through various assays that assess the ability of compounds to scavenge free radicals .
Mechanistic Insights
Molecular docking studies have been employed to understand the interactions between this compound and target proteins involved in cancer progression. These studies reveal that the compound can effectively bind to critical sites on enzymes or receptors that regulate cell growth and survival.
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives for their biological activities. One such study reported that a derivative with structural similarities to this compound exhibited high cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for further development .
Q & A
Q. What are the optimal synthetic routes for N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-(4-ethoxyphenyl)acetamide?
The synthesis of oxadiazole-acetamide derivatives typically involves multi-step reactions, including:
- Oxadiazole ring formation : Cyclization of thiosemicarbazides or hydrazides under acidic or oxidative conditions (e.g., using POCl₃ or H₂O₂) .
- Acylation reactions : Coupling the oxadiazole intermediate with substituted phenylacetamides via nucleophilic substitution or carbodiimide-mediated coupling (e.g., EDC/HOBt) .
- Critical parameters : Temperature (60–100°C), solvent polarity (DMF or THF), and reaction time (4–24 hours) influence yield and purity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is often required .
Q. How can researchers confirm the structural integrity of this compound?
- Spectroscopic characterization :
- ¹H/¹³C NMR : Assign peaks for the cyclohexyl (δ 1.0–2.5 ppm), oxadiazole (δ 8.0–8.5 ppm), and ethoxyphenyl (δ 6.8–7.4 ppm) groups .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <2 ppm error .
- Elemental analysis : Confirm C, H, N, and O percentages within ±0.3% of theoretical values .
Q. What preliminary biological evaluations are recommended?
- In vitro assays :
- Enzyme inhibition : Test against cyclooxygenase (COX) or lipoxygenase (LOX) using spectrophotometric methods (IC₅₀ determination) .
- Antimicrobial activity : Disc diffusion assays against Gram-positive/negative bacteria (MIC values) .
- Cytotoxicity screening : MTT assay on human cell lines (e.g., HEK-293) to establish safety thresholds .
Q. What physicochemical properties are critical for solubility and formulation?
- LogP (octanol/water) : Predicted ~3.5 (hydrophobic cyclohexyl and ethoxyphenyl groups) .
- Melting point : Expected 160–180°C (based on analogs) .
- Solubility : Limited aqueous solubility; DMSO or PEG-400 recommended for in vitro studies .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Analog synthesis : Replace the cyclohexyl group with bicyclic (e.g., adamantyl) or aromatic (e.g., p-tolyl) moieties to assess steric/electronic effects .
- Bioisosteric replacements : Substitute the oxadiazole with thiadiazole or triazole rings to evaluate heterocycle-dependent activity .
- Computational modeling : Perform molecular docking (AutoDock Vina) against COX-2 (PDB: 5KIR) to identify key binding residues .
Q. How to resolve contradictions in bioactivity data across studies?
- Dose-response validation : Replicate assays with standardized protocols (e.g., fixed DMSO concentration ≤0.1%) .
- Metabolite profiling : Use LC-MS to detect degradation products or active metabolites that may explain variability .
- Target selectivity panels : Compare activity against related enzymes (e.g., COX-1 vs. COX-2) to rule off-target effects .
Q. What strategies improve metabolic stability and pharmacokinetics?
- Prodrug design : Introduce ester or amide prodrug moieties at the acetamide group to enhance oral bioavailability .
- Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via HPLC .
- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction .
Q. How to address synthetic challenges in scaling up production?
- Catalyst optimization : Screen Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling steps to improve yields .
- Flow chemistry : Implement continuous flow reactors for hazardous steps (e.g., POCl₃-mediated cyclization) .
- Purity monitoring : Use HPLC-DAD (C18 column, acetonitrile/water gradient) to detect impurities ≥0.1% .
Q. What in vivo models are suitable for target validation?
- Murine inflammation models : Carrageenan-induced paw edema to assess anti-inflammatory efficacy .
- Xenograft models : Evaluate antitumor activity in HT-29 (colon cancer) xenografts with biweekly compound administration .
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂), Cmax, and AUC via serial blood sampling .
Q. How to investigate potential off-target effects?
- Kinome-wide profiling : Use kinase inhibitor beads (KIBs) to screen against 400+ kinases .
- Transcriptomics : RNA-seq on treated vs. untreated cells to identify differentially expressed pathways .
- hERG channel assay : Patch-clamp electrophysiology to assess cardiac toxicity risk .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Oxadiazole formation | POCl₃, 80°C, 6h | 65–70 | ≥95% |
| Acetamide coupling | EDC/HOBt, DMF, RT, 12h | 50–55 | ≥98% |
Q. Table 2: Comparative Bioactivity of Analogs
| Analog | IC₅₀ (COX-2, µM) | MIC (S. aureus, µg/mL) | LogP |
|---|---|---|---|
| Parent compound | 1.2 ± 0.3 | 16 ± 2 | 3.5 |
| Adamantyl analog | 0.8 ± 0.2 | 8 ± 1 | 4.1 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
